molecular formula C8H9NOS B13034616 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

Cat. No.: B13034616
M. Wt: 167.23 g/mol
InChI Key: LDHQNUZHLRBLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one ( 1917330-70-1) is a versatile heterocyclic building block in medicinal chemistry and pharmaceutical research. With the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol, this compound features a fused tetrahydropyridinone and thiophene ring system that serves as a privileged scaffold in drug discovery . This compound is a key synthetic intermediate for the development of bioactive molecules. Its core structure is part of a well-researched class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which have been identified as potent inhibitors of Hedgehog acyltransferase (HHAT) . HHAT is a membrane-bound O-acyltransferase that catalyzes the palmitoylation of Hedgehog signaling proteins, a post-translational modification critical for embryonic development and cancer growth . Inhibiting HHAT presents a promising therapeutic strategy for cancers dependent on Hedgehog signaling. Researchers utilize this scaffold to design and synthesize novel inhibitors that compete with palmitoyl-CoA for the HHAT active site, thereby blocking the maturation of Sonic Hedgehog (SHH) and suppressing the HH signaling pathway . Beyond this specific application, the 4,5,6,7-tetrahydrothienopyridine scaffold is recognized for its broad relevance in developing compounds with diverse biological activities, which may include antimicrobial and antifungal properties . As a methyl-substituted derivative, this compound offers a strategic handle for further chemical elaboration and structure-activity relationship (SAR) studies. It is intended for use as a reference standard and synthetic intermediate in laboratory settings only. Please note: This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H9NOS/c1-5-4-11-6-2-3-9-8(10)7(5)6/h4H,2-3H2,1H3,(H,9,10)

InChI Key

LDHQNUZHLRBLOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=O)NCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Core Structural Variants

Compound Name CAS No. Key Substituents Molecular Formula Molecular Weight Biological Relevance Evidence ID
6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one 68559-60-4 None (unmethylated core) C₇H₇NOS 153.20 Ticlopidine impurity; platelet modulation
6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-thione - Thione (C=S) in place of ketone C₇H₇NS₂ 169.26 Altered electronic properties for reactivity
2-Methylthieno[3,2-c]pyridin-4(5H)-one 59207-23-7 Methyl at 2-position C₈H₇NOS 167.22 Conformational rigidity due to saturation

Key Insights :

  • Methylation : The 3-methyl group in the target compound improves lipophilicity and binding pocket interactions compared to the unmethylated analog (CAS 68559-60-4) .
  • Thione vs.

Aromatic Substituted Derivatives

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Application Evidence ID
7-(4-Hydroxyphenyl)-2-pyridin-4-yl derivative (ZRM) - 4-Hydroxyphenyl, pyridinyl C₁₈H₁₂N₂O₂S 328.36 Kinase inhibition (structural motif)
2-(2-Chloropyridin-4-yl) analog 724726-05-0 Chloropyridinyl C₁₂H₁₀ClN₃O 247.68 MK2 inhibition; anti-inflammatory
Famitinib (SHR-1020) 1044040-56-3 Diethylaminoethyl, fluorinated C₂₃H₂₇FN₄O₂ 410.49 Multi-kinase inhibitor (c-kit, VEGFR)

Key Insights :

  • Aromatic Substitutions : The hydroxyphenyl and pyridinyl groups in ZRM enhance π-π stacking interactions with kinase ATP-binding pockets .
  • Complex Derivatives : Famitinib’s extended structure demonstrates how the core scaffold can be modified for multi-target inhibition .

Halogenated and Brominated Analogs

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Property Evidence ID
2-Bromo-6,7-dihydrothieno[3,2-c]pyridinone 1078150-17-0 Bromine at 2-position C₇H₆BrNOS 232.10 Steric bulk for selective binding

Key Insights :

    Biological Activity

    3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one is an organic compound with potential biological activity. Its structure includes a thieno-pyridine framework, which is known to exhibit various pharmacological properties. This article reviews the biological activities associated with this compound, including its effects on cancer cells and other biological systems.

    • Molecular Formula : C8H9NOS
    • Molecular Weight : 167.23 g/mol
    • CAS Number : 28783-41-7
    • InChI Key : LDHQNUZHLRBLOO-UHFFFAOYSA-N

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of thieno-pyridine derivatives. For instance, compounds based on similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.

    • Mechanism of Action :
      • The compounds inhibit tubulin polymerization by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
      • The presence of specific substituents at the 6-position of the thieno-pyridine structure enhances its potency against cancer cells.
    • Case Studies :
      • A study reported that derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibited IC50 values ranging from 1.1 to 4.7 µM against HeLa cells, indicating strong antiproliferative activity .
      • Another derivative with a similar structure showed selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

    Other Biological Activities

    Research has also explored other biological effects of thieno-pyridine derivatives:

    • Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, although specific data on this compound is limited.
    • Neuroprotective Effects : Compounds within this class may exhibit neuroprotective properties, although further studies are required to confirm these effects.

    Data Table: Biological Activity Summary

    Activity TypeEffect/IC50 ValuesReferences
    Anticancer (HeLa)IC50: 1.1–4.7 µM
    Anticancer (L1210)IC50: 2.8 µM
    Anticancer (CEM)IC50: 2.3 µM
    Selective Toxicity>20 µM on PBMC
    AntimicrobialLimited DataN/A

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